molecular formula C24H26N2O B6071339 1-benzyl-4-(3-phenoxybenzyl)piperazine

1-benzyl-4-(3-phenoxybenzyl)piperazine

Cat. No.: B6071339
M. Wt: 358.5 g/mol
InChI Key: YETFRKTWSJIWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-phenoxybenzyl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 3-phenoxybenzyl substituent at the N4 position. Piperazine-based compounds are widely studied for their versatility in medicinal chemistry, often acting as central nervous system (CNS) agents, antimicrobials, or enzyme inhibitors . The structural uniqueness of this compound lies in its dual benzyl substitution pattern, which may modulate receptor binding, metabolic stability, and physicochemical properties compared to simpler piperazine derivatives.

Properties

IUPAC Name

1-benzyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-3-8-21(9-4-1)19-25-14-16-26(17-15-25)20-22-10-7-13-24(18-22)27-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETFRKTWSJIWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(3-phenoxybenzyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 3-phenoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 1-benzyl-4-(3-phenoxybenzyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxybenzyl positions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Hydrogen gas (H), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, sodium hydroxide (NaOH), potassium carbonate (KCO)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-benzyl-4-(3-phenoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Substituents at N1/N4 Key Structural Features
BZP N1: Benzyl; N4: Unsubstituted Simple benzylpiperazine
TFMPP N1: 3-Trifluoromethylphenyl Electron-withdrawing substituent
MDBP N1: 3,4-Methylenedioxybenzyl Methylenedioxy ring for enhanced binding
Target Compound N1: Benzyl; N4: 3-Phenoxybenzyl Extended aromatic system with ether link

Receptor Binding and Pharmacological Activity

5-HT Receptor Affinity

  • BZP and TFMPP : Exhibit psychostimulant effects via serotonin (5-HT) receptor modulation. BZP has lower affinity (Ki = 72–916 nM for 5-HT6 receptor analogs) compared to tacrine derivatives .

BACE1 Inhibitory Activity

Piperazine fragments like 1-benzyl-4-(piperazin-1-yl)-1H-indole (IC50 = 19.66–21.88 mM) show moderate β-secretase (BACE1) inhibition. The target compound’s bulkier substituents may reduce potency compared to smaller analogs like compound 8 (IC50 = 19.66 mM) .

Solubility and Physicochemical Properties

Substituents significantly impact aqueous solubility:

  • N-Benzylpiperazines (e.g., compound 8b): Solubility ~60–80 μM at pH 2.0–6.5 due to favorable pKa (~5.0–7.0) .
  • N-Phenylpiperazines (e.g., compound 8a): Reduced solubility (<20 μM) due to lower pKa (~3.8) .
  • Target Compound: The 3-phenoxybenzyl group may reduce solubility compared to alkyl-linked piperazines but improve membrane permeability due to increased lipophilicity.

Metabolic Stability

Piperazine rings are metabolic hotspots, prone to dealkylation or oxidation .

  • Simple Benzylpiperazines (BZP) : Rapid metabolism via hepatic CYP450 enzymes, limiting half-life .
  • Target Compound: The bulky 3-phenoxybenzyl group may sterically hinder metabolic degradation, enhancing stability compared to BZP or TFMPP .

Pharmacological Effects in Designer Drug Context

Piperazine derivatives like BZP and TFMPP mimic amphetamines but with reduced potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.